molecular formula C9H6N2O2 B1367125 3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde CAS No. 73217-75-1

3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde

Cat. No.: B1367125
CAS No.: 73217-75-1
M. Wt: 174.16 g/mol
InChI Key: OILKDGOSWNDPRG-UHFFFAOYSA-N
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Description

3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde is a heterocyclic compound that features a five-membered ring containing two nitrogen atoms and one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors. One common method includes the reaction of amidoximes with organic nitriles in the presence of catalysts such as p-toluenesulfonic acid and zinc chloride. This reaction proceeds through the formation of a nitrile oxide intermediate, which then undergoes cyclization to form the oxadiazole ring .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: 3-Phenyl-1,2,4-oxadiazole-5-carboxylic acid.

    Reduction: 3-Phenyl-1,2,4-oxadiazole-5-methanol.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

Comparison with Similar Compounds

  • 2-Amino-5-phenyl-1,3,4-oxadiazole
  • 5-Phenyl-1,3,4-oxadiazole-2-thiol
  • 3-(4-Chlorophenyl)-5-phenyl-1,2,4-oxadiazole

Comparison: 3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde is unique due to the presence of the aldehyde functional group, which allows for further chemical modifications and derivatization. This makes it a versatile intermediate in organic synthesis compared to its analogs, which may lack this functional group and thus have different reactivity and applications .

Properties

IUPAC Name

3-phenyl-1,2,4-oxadiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2/c12-6-8-10-9(11-13-8)7-4-2-1-3-5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OILKDGOSWNDPRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50502908
Record name 3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50502908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73217-75-1
Record name 3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50502908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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